molecular formula C8H13NO2 B1611652 Octahydrocyclopenta[c]pyrrole-1-carboxylic acid CAS No. 270902-48-2

Octahydrocyclopenta[c]pyrrole-1-carboxylic acid

Cat. No. B1611652
M. Wt: 155.19 g/mol
InChI Key: KWRNCAUXSJOYQO-UHFFFAOYSA-N
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Description

Octahydrocyclopenta[c]pyrrole-1-carboxylic acid is a unique chemical compound with the empirical formula C7H13N . It has a molecular weight of 111.18 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of Octahydrocyclopenta[c]pyrrole-1-carboxylic acid is characterized by a cyclopentane ring fused with a pyrrole ring. The SMILES string representation of this compound is C1CC2CNCC2C1 .


Physical And Chemical Properties Analysis

Octahydrocyclopenta[c]pyrrole-1-carboxylic acid is a solid compound . As a carboxylic acid, it is expected to exhibit strong hydrogen bonding between molecules, leading to high boiling points compared to other substances of comparable molar mass .

Safety And Hazards

Octahydrocyclopenta[c]pyrrole-1-carboxylic acid is classified as a combustible solid . It’s important to handle this compound with care and follow appropriate safety protocols. Sigma-Aldrich provides this product “as-is” and makes no representation or warranty with respect to this product .

properties

IUPAC Name

1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-8(11)7-6-3-1-2-5(6)4-9-7/h5-7,9H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRNCAUXSJOYQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNC(C2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70530546
Record name Octahydrocyclopenta[c]pyrrole-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70530546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octahydrocyclopenta[c]pyrrole-1-carboxylic acid

CAS RN

270902-48-2
Record name Octahydrocyclopenta[c]pyrrole-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70530546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
24
Citations
AS Skwarecki, MG Nowak, MJ Milewska - ChemMedChem, 2021 - Wiley Online Library
A significant number of antiviral agents used in clinical practice are amino acids, short peptides, or peptidomimetics. Among them, several HIV protease inhibitors (e. g. lopinavir, …
KM Brummond, DP Curran, B Mitasev… - The Journal of Organic …, 2005 - ACS Publications
The synthesis of a novel class of tricyclic pyrroles has been accomplished by using a Pauson−Khand/Stetter/Paal−Knorr reaction sequence. Full details of the Pauson−Khand reaction …
Number of citations: 54 pubs.acs.org
JJ Lalonde, J Liang - Asymmetric Catalysis on Industrial Scale …, 2010 - Wiley Online Library
Two hepatitis C viral (HCV) protease inhibitors (Figure 4.1), boceprevir [1](Schering-Plough){(1R, 2S, 5S)-N-(4-amino-1-cyclobutyl-3, 4-dioxobutan-2-yl)-3-[(S)-2-(3-tert-butylureido)-3,/3-…
Number of citations: 2 onlinelibrary.wiley.com
GJ Tanoury, M Chen, Y Dong, R Forslund… - … Process Research & …, 2014 - ACS Publications
A stereoselective process for the manufacture of bicyclopyrrolidine 7 to 2 has been developed. The process utilizes a stereoselective lithiation/carboxylation sequence. The achiral …
Number of citations: 24 pubs.acs.org
F Maltais, YC Jung, M Chen, J Tanoury… - Journal of medicinal …, 2009 - ACS Publications
Telaprevir 2 (VX-950), an inhibitor of the hepatitis C virus (HCV a ) NS3-4A protease, is in phase 3 clinical trials. One of the major metabolites of 2 is its P1-(R)-diastereoisomer, 3 (VRT-…
Number of citations: 129 pubs.acs.org
I Stefanelli, A Corona, C Cerchia, E Cassese… - European Journal of …, 2023 - Elsevier
Despite the approval of vaccines, monoclonal antibodies and restrictions during the pandemic, the demand for new efficacious and safe antivirals is compelling to boost the therapeutic …
Number of citations: 3 www.sciencedirect.com
N Morita, K Fukui, J Irikuchi, H Sato… - The Journal of …, 2008 - ACS Publications
Ethyl glyoxylate O-tert-butyldimethylsilyloxime (8), on treatment with 2.2 equiv of BF 3 ·OEt 2 , generated N-boranonitrone E, which underwent intermolecular cycloaddition with alkenes …
Number of citations: 23 pubs.acs.org
DE Patterson, S Xie, LA Jones… - … on Industrial Scale, 2010 - Wiley Online Library
Amino acids and their derivatives are among the most important chiral building blocks for pharmaceuticals. Many drugs contain either natural or unnatural amino acid fragments, making …
Number of citations: 2 onlinelibrary.wiley.com
E De Clercq, HJ Field - Antiviral Chemistry and …, 2008 - journals.sagepub.com
Among the RNA viruses, other than the retroviruses (that is, HIV), which are dealt with separately in the current FactFile, the most important targets for the development of antiviral agents …
Number of citations: 13 journals.sagepub.com
M Zhu, T Fu, M You, J Cao, H Yang, X Chen… - Bioorganic & Medicinal …, 2023 - Elsevier
In this paper, a series of peptidomimetic SARS-CoV-2 3CL protease inhibitors with new P2 and P4 positions were synthesized and evaluated. Among these compounds, 1a and 2b …
Number of citations: 3 www.sciencedirect.com

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